molecular formula C3H4NO5P B12874289 Isoxazol-3-yl dihydrogen phosphate

Isoxazol-3-yl dihydrogen phosphate

Cat. No.: B12874289
M. Wt: 165.04 g/mol
InChI Key: BMNAAUYRJDQIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazol-3-yl dihydrogen phosphate is an organophosphorus compound featuring a five-membered isoxazole ring substituted with a dihydrogen phosphate group at the 3-position. The isoxazole moiety, characterized by an oxygen and nitrogen atom within the aromatic ring, imparts unique electronic and steric properties. Phosphate esters like this are pivotal in medicinal chemistry, often serving as prodrugs or enzyme inhibitors due to their ability to mimic biological phosphates .

Properties

Molecular Formula

C3H4NO5P

Molecular Weight

165.04 g/mol

IUPAC Name

1,2-oxazol-3-yl dihydrogen phosphate

InChI

InChI=1S/C3H4NO5P/c5-10(6,7)9-3-1-2-8-4-3/h1-2H,(H2,5,6,7)

InChI Key

BMNAAUYRJDQIIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazol-3-yl dihydrogen phosphate typically involves the formation of the isoxazole ring followed by phosphorylation. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-3-yl dihydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole-3-carboxylic acid derivatives, while reduction can produce isoxazole-3-ylmethanol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of isoxazol-3-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]isoxazol-3-yl Diphenyl Phosphate

  • Structural Differences : The benzo-fused isoxazole backbone introduces greater aromaticity and steric bulk compared to the simpler isoxazol-3-yl system. The diphenyl phosphate group (vs. dihydrogen phosphate) reduces hydrophilicity, impacting solubility and membrane permeability .
  • Applications : Primarily used in research and industrial synthesis, whereas dihydrogen phosphate derivatives are more common in biological systems due to their hydrolytic lability and compatibility with enzymatic processes .
  • Safety : Both compounds share GHS hazard classifications (e.g., skin/eye irritation), but the diphenyl variant’s higher lipophilicity may enhance dermal absorption risks .

Isosorbide Dihydrogen Phosphate

  • Structural Differences : Replaces the isoxazole ring with a bicyclic isosorbide (dianhydroglucitol) backbone. This sugar-derived structure enhances water solubility and biocompatibility .
  • Applications : Clinically used as an antianginal agent due to nitrate-like vasodilation effects. This highlights how backbone flexibility and hydrogen-bonding capacity of phosphate groups influence therapeutic utility .
  • Stability : The isosorbide core confers resistance to enzymatic hydrolysis compared to isoxazole-based phosphates, which may degrade faster in vivo .

Aminoethyl and Alkyl Phosphates

  • Examples: 2-Aminoethyl dihydrogen phosphate, (3-aminopropyl) phosphate .
  • Functional Groups: Amino groups introduce basicity and hydrogen-bonding sites, enabling interactions with nucleic acids or metal ions. In contrast, the isoxazole ring’s electronegativity may favor π-π stacking or hydrophobic interactions .
  • Applications: Aminoethyl phosphates are explored in gene delivery and nanotechnology, whereas isoxazole phosphates may target enzymes with aromatic active sites (e.g., kinases) .

Data Table: Key Properties of Analogous Phosphate Esters

Compound Backbone Phosphate Group LogP* (Predicted) Applications Stability in Aqueous Media
Isoxazol-3-yl dihydrogen phosphate Isoxazole Dihydrogen -0.5 Research, prodrug candidates Moderate (pH-sensitive)
Benzo[d]isoxazol-3-yl diphenyl phosphate Benzo-fused isoxazole Diphenyl 3.2 Industrial synthesis High (hydrolysis-resistant)
Isosorbide dihydrogen phosphate Isosorbide (sugar) Dihydrogen -1.8 Cardiovascular therapeutics High (enzymatically stable)
2-Aminoethyl dihydrogen phosphate Ethylamine Dihydrogen -1.2 Gene delivery, metal chelation Low (prone to hydrolysis)

*LogP values estimated via computational models (e.g., XLogP3).

Research Findings and Mechanistic Insights

  • Non-aromatic variants like isosorbide phosphate exhibit broader vasodilatory effects via nitric oxide modulation .
  • Synthetic Utility : Benzo[d]isoxazol-3-yl diphenyl phosphate’s stability makes it a reagent in phosphorylation reactions, whereas dihydrogen phosphates are preferred for transient biological modifications .
  • Toxicity Profile : All phosphate esters require careful handling due to irritant properties, but diphenyl derivatives pose additional environmental persistence concerns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.